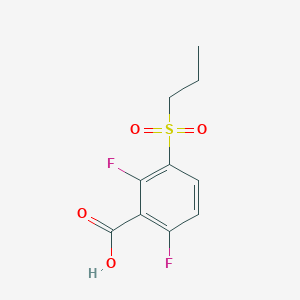

2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Description

Properties

IUPAC Name |

2,6-difluoro-3-propylsulfonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O4S/c1-2-5-17(15,16)7-4-3-6(11)8(9(7)12)10(13)14/h3-4H,2,5H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEZDPTPWOADZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=C(C(=C(C=C1)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655506 | |

| Record name | 2,6-Difluoro-3-(propane-1-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152501-92-2 | |

| Record name | 2,6-Difluoro-3-(propane-1-sulfonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The strategic incorporation of fluorine and sulfonyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry, imparting profound effects on a molecule's physicochemical and pharmacological properties. This guide provides a comprehensive technical overview of the synthesis and characterization of a novel fluorinated benzoic acid derivative, 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. This compound holds significant potential as a building block in drug discovery programs, particularly for indications requiring enhanced metabolic stability, lipophilicity, and target-binding affinity. We present a validated, two-step synthetic protocol, detailed experimental procedures, and a thorough characterization of the target molecule using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers in organic synthesis and drug development, enabling the reliable preparation and validation of this promising chemical entity.

Introduction: The Significance of Fluorinated Benzoic Acids in Medicinal Chemistry

Fluorinated benzoic acid derivatives represent a privileged class of compounds in drug discovery. The introduction of fluorine atoms can dramatically alter the properties of a molecule, often leading to improved metabolic stability, increased lipophilicity which can enhance membrane permeability, and modulation of acidity (pKa) which can influence binding to biological targets.[1] The benzoic acid moiety itself is a versatile scaffold, readily amenable to a wide range of chemical modifications, allowing for the fine-tuning of a compound's biological activity.

The propylsulfonyl group is another key functional group that can significantly impact a molecule's properties. The sulfone group is a strong hydrogen bond acceptor and is metabolically stable. The propyl chain adds a degree of lipophilicity. The combination of these features in 2,6-Difluoro-3-(propylsulfonyl)benzoic acid makes it a highly attractive building block for the synthesis of novel therapeutic agents.

This guide will focus on a robust and reproducible synthetic route to 2,6-Difluoro-3-(propylsulfonyl)benzoic acid and provide a detailed analysis of its structural and physicochemical properties.

Proposed Synthetic Pathway

The chosen starting material is 2,3,6-trifluorobenzoic acid, which is commercially available. The two fluorine atoms ortho to the carboxylic acid group, along with the fluorine at the 3-position, activate the aromatic ring for nucleophilic attack.[2][3] The key steps are:

-

Nucleophilic Aromatic Substitution: Reaction of 2,3,6-trifluorobenzoic acid with sodium propanethiolate to introduce the propylthio group at the 3-position, displacing the fluoride ion.

-

Oxidation: Oxidation of the resulting 2,6-Difluoro-3-(propylthio)benzoic acid to the corresponding sulfone, 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

This proposed pathway is advantageous due to the relatively mild reaction conditions and the high selectivity expected for the SNAr reaction.

Diagram of the Proposed Synthetic Pathway:

Caption: Proposed two-step synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Experimental Protocols

Synthesis of 2,6-Difluoro-3-(propylthio)benzoic acid (Intermediate)

Objective: To synthesize the sulfide intermediate via a nucleophilic aromatic substitution reaction.

Materials:

-

2,3,6-Trifluorobenzoic acid

-

Propanethiol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.

-

Carefully add sodium hydride (1.1 equivalents) to the DMF at 0 °C (ice bath).

-

Slowly add propanethiol (1.1 equivalents) dropwise to the suspension. Stir the mixture at 0 °C for 30 minutes to form sodium propanethiolate.

-

Add 2,3,6-trifluorobenzoic acid (1.0 equivalent) to the reaction mixture.

-

Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 2,6-Difluoro-3-(propylthio)benzoic acid.

Synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid (Final Product)

Objective: To oxidize the sulfide intermediate to the final sulfone product.

Materials:

-

2,6-Difluoro-3-(propylthio)benzoic acid

-

meta-Chloroperoxybenzoic acid (m-CPBA) (≥77%)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Saturated sodium thiosulfate solution

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 2,6-Difluoro-3-(propylthio)benzoic acid (1.0 equivalent) in DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2 equivalents) portion-wise to the solution, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated sodium thiosulfate solution to decompose the excess peroxide.

-

Wash the organic layer with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Diagram of the Characterization Workflow:

Caption: A generalized workflow for the purification and characterization of the synthesized compound.

Characterization of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Thorough characterization is essential to confirm the identity and purity of the synthesized 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. The following analytical techniques are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For the target compound, ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Predicted NMR Data:

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ¹H NMR | ~10-12 | broad singlet | - | -COOH |

| ~7.8-8.0 | multiplet | Aromatic-H | ||

| ~7.2-7.4 | multiplet | Aromatic-H | ||

| ~3.2-3.4 | triplet | ~7-8 | -SO₂-CH ₂-CH₂-CH₃ | |

| ~1.7-1.9 | sextet | ~7-8 | -SO₂-CH₂-CH ₂-CH₃ | |

| ~0.9-1.1 | triplet | ~7-8 | -SO₂-CH₂-CH₂-CH ₃ | |

| ¹³C NMR | ~165-170 | singlet | - | -C OOH |

| ~160-165 | doublet | ¹JCF ~250-260 | C -F | |

| ~140-145 | singlet | C -SO₂ | ||

| ~130-135 | triplet | Aromatic C -H | ||

| ~115-120 | triplet | Aromatic C -H | ||

| ~55-60 | singlet | - | -SO₂-C H₂-CH₂-CH₃ | |

| ~15-20 | singlet | - | -SO₂-CH₂-C H₂-CH₃ | |

| ~10-15 | singlet | - | -SO₂-CH₂-CH₂-C H₃ | |

| ¹⁹F NMR | ~ -110 to -120 | multiplet | Aromatic-F |

Note: Predicted chemical shifts are approximate and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (carboxylic acid) |

| 1300-1350 & 1120-1160 | Strong | S=O stretch (sulfone) |

| 1200-1300 | Strong | C-F stretch |

| ~1600, ~1475 | Medium | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Expected Mass Spectrometry Data (for C₁₀H₉F₂NO₄S):

-

Calculated Molecular Weight: 277.24 g/mol

-

Expected [M-H]⁻ ion (in negative ion mode ESI-MS): m/z 276.02

-

Expected [M+H]⁺ ion (in positive ion mode ESI-MS): m/z 278.03

Key fragmentation patterns would likely involve the loss of the propyl group, SO₂, and COOH.

High-Performance Liquid Chromatography (HPLC) / Ultra-Performance Liquid Chromatography (UPLC)

HPLC or UPLC should be used to determine the purity of the final compound. A purity of ≥95% is generally considered acceptable for research purposes.

Safety and Handling

-

2,3,6-Trifluorobenzoic acid: Corrosive. Causes severe skin burns and eye damage.

-

Propanethiol: Highly flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Sodium hydride: Flammable solid. In contact with water releases flammable gases which may ignite spontaneously. Causes severe skin burns and eye damage.

-

m-Chloroperoxybenzoic acid (m-CPBA): Organic peroxide. May cause fire. Harmful if swallowed. Causes skin irritation and serious eye damage.

-

Dichloromethane (DCM): Suspected of causing cancer.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Conclusion

This technical guide provides a detailed and actionable protocol for the synthesis and characterization of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid. The proposed two-step synthetic route, involving a nucleophilic aromatic substitution followed by oxidation, offers a reliable method for obtaining this valuable building block. The comprehensive characterization data presented will enable researchers to confidently verify the identity and purity of the synthesized compound. The availability of this guide will facilitate the exploration of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid in various drug discovery and development programs, potentially leading to the identification of novel therapeutic agents with improved pharmacological profiles.

References

-

Taylor & Francis Online. Synthesis of Aryl Sulfones: Sulfur reports. Available from: [Link]

-

Organic Chemistry Portal. Sulfone synthesis by oxidation. Available from: [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. Sulfide Oxidation. Available from: [Link]

-

Wikipedia. Nucleophilic aromatic substitution. Available from: [Link]

-

Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available from: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid

For the Attention of Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of pharmaceutical research and development, a comprehensive understanding of a molecule's physicochemical properties is the bedrock upon which successful drug discovery and formulation are built. This guide provides an in-depth analysis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid, a compound of interest in medicinal chemistry.

It is crucial to note that the existing scientific literature and chemical databases predominantly feature data for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid (CAS RN: 1103234-56-5) , where a sulfonamido (-SO₂NH-) linker is present. The isomeric structure, 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, with a direct sulfonyl (-SO₂-) linkage to the aromatic ring, is not well-documented. This guide will, therefore, focus on the well-characterized sulfonamido compound, providing a robust foundation for researchers in this area. The distinction between these two structures is illustrated below.

Figure 1: Structural Isomers.

Core Molecular Attributes

2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a multifaceted molecule characterized by a difluorinated benzoic acid scaffold, a core structure in many bioactive compounds, appended with a propylsulfonamido group. This unique combination of functional groups dictates its chemical behavior and physical properties.

Chemical and Physical Properties

The fundamental physicochemical properties of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid are summarized in the table below. These parameters are critical for predicting the compound's behavior in various experimental and physiological conditions.

| Property | Value | Source(s) |

| CAS Number | 1103234-56-5 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₁F₂NO₄S | [2][4][5] |

| Molecular Weight | 279.26 g/mol | [6][2][4] |

| Appearance | Off-white to pink solid | [4] |

| Melting Point | 205-208 °C | [4] |

| Boiling Point (Predicted) | 394.5 ± 52.0 °C at 760 mmHg | [2][4] |

| Density (Predicted) | 1.5 ± 0.1 g/cm³ | [2] |

| pKa (Predicted) | 2.11 ± 0.10 | [4] |

Experimental Protocols for Physicochemical Characterization

To ensure the reproducibility and accuracy of experimental data, standardized protocols are paramount. The following sections detail the methodologies for determining the key physicochemical properties of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[7][8] For a crystalline solid like 2,6-Difluoro-3-(propylsulfonamido)benzoic acid, a sharp melting range is expected for a pure sample.

Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a capillary tube to a height of 1-2 mm.[8]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, and the temperature is ramped up quickly to about 15-20 °C below the expected melting point.

-

Measurement: The heating rate is then reduced to 1-2 °C per minute to allow for accurate observation.[9]

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[9]

Figure 2: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile of a compound is fundamental for its handling, formulation, and biological testing. The solubility of a carboxylic acid is highly dependent on the pH of the medium.

Protocol:

-

Solubility in Water: To a test tube containing a small, accurately weighed amount of the compound, add distilled water in small increments with vigorous shaking.[10] Observe for dissolution. The solubility of carboxylic acids in water is often limited but increases with the ability to form hydrogen bonds.[11]

-

Solubility in Aqueous Base: Repeat the process using a 5% aqueous solution of sodium bicarbonate (NaHCO₃) and a 5% aqueous solution of sodium hydroxide (NaOH).[10][12] Carboxylic acids are expected to be soluble in these basic solutions due to the formation of their corresponding carboxylate salts.

-

Solubility in Organic Solvents: Assess solubility in common organic solvents such as ethanol, methanol, and dichloromethane, following a similar procedure.

Figure 3: Decision Tree for Solubility Assessment.

pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a carboxylic acid, it reflects the ease with which the carboxylic proton is donated.

Protocol (Potentiometric Titration):

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent if the compound's aqueous solubility is low.[13]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.[13][14]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the acid has been neutralized.[14][15]

Spectroscopic and Structural Information

While detailed spectroscopic data for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid is not widely published, the expected structural features can be inferred from its chemical composition.

-

¹H NMR: Would show signals corresponding to the aromatic protons, the protons of the propyl group, and the acidic proton of the carboxylic acid.

-

¹³C NMR: Would reveal the carbon signals of the benzene ring, the propyl group, and the carbonyl carbon of the carboxylic acid.

-

¹⁹F NMR: Would be crucial for confirming the presence and chemical environment of the two fluorine atoms on the benzene ring.

-

IR Spectroscopy: Would exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the S=O stretches of the sulfonyl group.

-

Mass Spectrometry: Would provide the accurate mass of the molecule, confirming its elemental composition.

Conclusion

The physicochemical properties of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid define its behavior in chemical and biological systems. A thorough understanding and experimental determination of these properties, as outlined in this guide, are essential for its effective application in research and development. The provided protocols offer a standardized approach to obtaining reliable and reproducible data, which is the cornerstone of scientific integrity.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

Carboxylic Acid Unknowns and Titration. (n.d.). Retrieved from [Link]

-

experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound - BYJU'S. (n.d.). Retrieved from [Link]

-

2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID - PubChem. (n.d.). Retrieved from [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Retrieved from [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

-

Video: Melting Point Determination of Solid Organic Compounds - JoVE. (2017, February 22). Retrieved from [Link]

-

CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc. (2025, August 22). Retrieved from [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

-

What evidence is there that the carboxylic acids are soluble or insoluble in aqueous solution? How could we explain this evidence in terms of molecular structure of the acids? - Quora. (2018, April 7). Retrieved from [Link]

-

Development of Methods for the Determination of pKa Values - PMC - NIH. (n.d.). Retrieved from [Link]

-

How to calculate pKa - BYJU'S. (n.d.). Retrieved from [Link]

-

Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

-

Determination of pka of a weak acid using pH meter - YouTube. (2020, May 26). Retrieved from [Link]

-

How To Determine PKA Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 14). Retrieved from [Link]

Sources

- 1. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc [chemsrc.com]

- 3. 2,6-Difluoro-3-(propylsulfonamido)benzoic acid Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1103234-56-5 [sigmaaldrich.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. labsolu.ca [labsolu.ca]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. byjus.com [byjus.com]

- 9. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. quora.com [quora.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. m.youtube.com [m.youtube.com]

- 15. byjus.com [byjus.com]

An In-depth Technical Guide to 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Difluoro-3-(propylsulfonyl)benzoic acid, with the CAS number 1103234-56-5, is a specialized organic molecule that has garnered significant attention in the pharmaceutical industry.[1][2] Its primary role is as a crucial intermediate in the synthesis of Vemurafenib, a potent BRAF kinase inhibitor used in the treatment of late-stage melanoma.[3] The strategic placement of its functional groups—a carboxylic acid, two fluorine atoms, and a propylsulfonyl group on a benzene ring—makes it a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its chemical and physical properties, a detailed synthesis protocol, and a discussion of its reactivity and analytical characterization.

Chemical and Physical Properties

The physicochemical properties of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid are summarized in the table below. It is a white to off-white solid at room temperature.[4]

| Property | Value | Source |

| Molecular Formula | C10H11F2NO4S | [1][2][4] |

| Molecular Weight | 279.26 g/mol | [1][4] |

| CAS Number | 1103234-56-5 | [1][2][4] |

| Appearance | White to off-white solid | [4] |

| Melting Point | 205-208 °C | [4] |

| Boiling Point | 394.5 ± 52.0 °C (Predicted) | [4][5] |

| Density | 1.518 g/cm³ (Predicted) | [4] |

| pKa | 2.11 ± 0.10 (Predicted) | [4] |

| Solubility | Information not publicly available. Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. |

Synthesis

The synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a multi-step process that requires careful control of reaction conditions. The following protocol is a synthesis of information from relevant patent literature.

Synthetic Pathway Overview

Caption: A simplified overview of the synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Detailed Experimental Protocol

Materials:

-

3-Amino-2,6-difluorobenzoic acid

-

Propane-1-sulfonyl chloride

-

Pyridine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Hydrochloric acid (for workup)

-

Sodium sulfate (for drying)

-

Silica gel (for chromatography)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-amino-2,6-difluorobenzoic acid in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath and add pyridine dropwise. The base acts as a scavenger for the HCl that will be generated during the reaction.

-

Acylation: While maintaining the temperature at 0 °C, slowly add propane-1-sulfonyl chloride to the reaction mixture. The reaction is exothermic, and slow addition is crucial to control the temperature and prevent side reactions.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Workup: Once the reaction is complete, quench the reaction by adding water. Acidify the aqueous layer with dilute hydrochloric acid to a pH of approximately 2-3. This will protonate the carboxylic acid and any remaining pyridine.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Reactivity and Stability

The reactivity of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is primarily dictated by its three functional groups:

-

Carboxylic Acid: The carboxylic acid group is the most reactive site for nucleophilic acyl substitution. It readily reacts with activating agents (e.g., thionyl chloride, oxalyl chloride) to form an acyl chloride, which can then be coupled with amines to form amides. This is the key reaction in the synthesis of Vemurafenib.

-

Difluorinated Aromatic Ring: The two fluorine atoms are strong electron-withdrawing groups, which acidify the carboxylic acid proton and deactivate the aromatic ring towards electrophilic substitution.

-

Propylsulfonyl Group: The sulfonamide linkage is generally stable under most reaction conditions.

Stability: The compound is expected to be stable under normal storage conditions, in a cool, dry, and well-ventilated area.[4] It should be kept away from strong oxidizing agents and bases.

Analytical Characterization

A proposed method for the analytical characterization of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is by reverse-phase high-performance liquid chromatography (RP-HPLC).

Proposed HPLC Method

Caption: A proposed workflow for the HPLC analysis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV detection at a wavelength where the aromatic ring shows significant absorbance (e.g., 254 nm).

Applications

The primary and most well-documented application of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is as a key building block in the synthesis of Vemurafenib.[3] In this synthesis, the carboxylic acid functionality is activated and then coupled with the amino group of 5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine to form the final amide bond of the drug molecule.

Safety and Handling

2,6-Difluoro-3-(propylsulfonyl)benzoic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. According to GHS hazard statements, it may be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation.[4]

Conclusion

2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a vital intermediate in the synthesis of the life-saving melanoma drug, Vemurafenib. Its synthesis requires a controlled, multi-step process, and its reactivity is dominated by the carboxylic acid group. While detailed experimental data on some of its physicochemical properties are not widely available in the public domain, its importance in the pharmaceutical industry is well-established. This guide provides a solid foundation for researchers and professionals working with this important chemical compound.

References

-

PubChem. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. [Link]

-

PubChem. Vemurafenib. [Link]

-

Chemsrc. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid. [Link]

Sources

- 1. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. labsolu.ca [labsolu.ca]

- 4. chemicalbook.com [chemicalbook.com]

- 5. CAS#:1103234-56-5 | 2,6-difluoro-3-(propylsulfonylamino)benzoic acid | Chemsrc [chemsrc.com]

The Strategic Role of 2,6-Difluoro-3-(propylsulfonyl)benzoic Acid in Modern Drug Discovery: A Technical Guide for Researchers

Foreword: Deconstructing Complexity for Therapeutic Innovation

In the landscape of contemporary drug discovery, the rational design of small molecules with precisely tailored properties is paramount. The strategic incorporation of specific structural motifs allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. This guide delves into the significance and potential applications of a unique chemical entity: 2,6-Difluoro-3-(propylsulfonyl)benzoic acid . While direct extensive research on this specific molecule is nascent, an analysis of its constituent parts—the 2,6-difluorobenzoic acid core and the aryl propyl sulfone moiety—provides a powerful predictive framework for its utility in medicinal chemistry. This document serves as a technical primer for researchers, offering insights into its synthetic strategy, potential biological activities, and a roadmap for its investigation as a novel therapeutic agent or a key chemical intermediate.

The Architectural Significance of the Core Moieties

The structure of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a deliberate convergence of functionalities, each contributing to a desirable physicochemical profile for a drug candidate.

The 2,6-Difluorobenzoic Acid Scaffold: A Privileged Substructure

The 2,6-difluorobenzoic acid moiety is a well-established building block in pharmaceutical sciences[1][2]. The presence of two fluorine atoms in the ortho positions to the carboxylic acid group has profound implications:

-

Modulation of Acidity and Conformation: The strong electron-withdrawing nature of the fluorine atoms significantly influences the pKa of the carboxylic acid, impacting its ionization state at physiological pH. This is crucial for target binding, particularly with enzymes or receptors where ionic interactions are key. Furthermore, the ortho-fluorine atoms can restrict the rotation of the carboxylic acid group, locking the molecule into a more defined conformation, which can enhance binding affinity and selectivity[2].

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the aromatic ring more resistant to oxidative metabolism by cytochrome P450 enzymes. This increased metabolic stability can lead to an improved pharmacokinetic profile, including a longer half-life and reduced potential for the formation of reactive metabolites[3].

-

Enhanced Membrane Permeability: Fluorine substitution can increase the lipophilicity of a molecule, which can improve its ability to cross cellular membranes and reach its intracellular target.

2,6-Difluorobenzoic acid and its derivatives are recognized as key intermediates in the synthesis of a range of therapeutic agents, including anti-inflammatory drugs and phosphodiesterase inhibitors[1][2]. It is also a known major degradation product of diflubenzuron, an insecticide, highlighting the metabolic pathways associated with this scaffold.

The Aryl Propyl Sulfone Group: A Versatile Pharmacophore

The aryl sulfone group is a prominent feature in numerous approved drugs and clinical candidates[4][5]. Its inclusion in a molecular design offers several advantages:

-

Hydrogen Bonding Capability: The two oxygen atoms of the sulfone group are excellent hydrogen bond acceptors, enabling strong interactions with biological targets such as enzyme active sites and receptor binding pockets.

-

Chemical and Metabolic Stability: The sulfone group is chemically inert and highly resistant to metabolic degradation, further contributing to the overall stability of the molecule[5].

-

Structural Mimicry: The tetrahedral geometry of the sulfone group can act as a mimic for other functional groups, allowing it to occupy specific pockets within a target protein.

-

Modulation of Physicochemical Properties: The sulfonyl group is highly polar and can influence the solubility and overall physicochemical profile of a compound.

The combination of an alkyl chain (propyl) with the aryl sulfone creates a flexible yet defined substituent that can be optimized to probe binding pockets and enhance target engagement. Allyl aryl sulfones, a related class of compounds, have demonstrated potential as anti-cancer and anti-bacterial agents[6].

Postulated Therapeutic Applications and Mechanistic Pathways

Based on the functionalities present in 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, we can hypothesize its potential in several therapeutic areas.

Anti-Inflammatory and Immunomodulatory Effects

The structural similarity of the benzoic acid core to known anti-inflammatory agents suggests a potential role in targeting inflammatory pathways. The sulfonyl group is also present in several anti-inflammatory drugs. A plausible mechanism could involve the inhibition of key inflammatory enzymes or the modulation of signaling pathways involved in the immune response.

Logical Relationship: From Structure to Potential Anti-Inflammatory Activity

Caption: Postulated contribution of core moieties to anti-inflammatory effects.

Carbonic Anhydrase Inhibition

Sulfonamide and sulfone-containing compounds are classic inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes, including pH regulation and fluid balance. While the target molecule is a sulfone and not a sulfonamide, related studies have shown that benzoic acid analogues of benzenesulfonamides can exhibit inhibitory activity against certain CA isoforms[7]. The specific substitution pattern of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid could confer selectivity for different CA isoforms, making it a candidate for indications such as glaucoma or certain types of cancer.

A Proposed Synthetic Workflow

A robust and scalable synthetic route is crucial for the exploration of a new chemical entity. The following outlines a plausible multi-step synthesis for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, based on established organic chemistry principles.

Experimental Workflow: Synthesis of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Caption: A plausible synthetic pathway from 2,6-difluorobenzoic acid.

Detailed Protocol for Proposed Synthesis:

-

Nitration of 2,6-Difluorobenzoic Acid:

-

Dissolve 2,6-difluorobenzoic acid in concentrated sulfuric acid and cool the mixture in an ice bath.

-

Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise while maintaining the low temperature.

-

After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC or LC-MS).

-

Pour the reaction mixture over ice and collect the precipitated 2,6-difluoro-3-nitrobenzoic acid by filtration.

-

-

Reduction of the Nitro Group:

-

Dissolve the 2,6-difluoro-3-nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalyst, for example, 10% palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

Alternatively, reduction can be achieved using a metal salt like tin(II) chloride in an acidic medium.

-

Filter off the catalyst and concentrate the solvent to obtain 3-amino-2,6-difluorobenzoic acid.

-

-

Introduction of the Propylthio Group:

-

Dissolve the 3-amino-2,6-difluorobenzoic acid in an aqueous solution of tetrafluoroboric acid and cool to 0°C.

-

Add a solution of sodium nitrite dropwise to form the diazonium salt.

-

In a separate flask, prepare a solution of sodium propanethiolate.

-

Add the cold diazonium salt solution to the sodium propanethiolate solution in the presence of a copper(I) catalyst.

-

Extract the product, 2,6-difluoro-3-(propylthio)benzoic acid, with an organic solvent.

-

-

Oxidation to the Sulfone:

-

Dissolve the 2,6-difluoro-3-(propylthio)benzoic acid in a suitable solvent like dichloromethane.

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or potassium peroxymonosulfate (Oxone®), in portions.

-

Stir the reaction at room temperature until the oxidation is complete.

-

Purify the final product, 2,6-Difluoro-3-(propylsulfonyl)benzoic acid, by crystallization or column chromatography.

-

In Vitro and In Vivo Evaluation Strategies

To validate the hypothesized biological activities, a systematic screening and evaluation process is recommended.

| Assay Type | Specific Assay | Purpose | Potential Outcome |

| Primary In Vitro Screening | Cyclooxygenase (COX-1/COX-2) Inhibition Assay | To assess direct anti-inflammatory activity. | Selective or non-selective inhibition of COX enzymes. |

| Lipopolysaccharide (LPS)-stimulated Cytokine Release Assay in Macrophages | To evaluate immunomodulatory effects. | Reduction in the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6). | |

| Carbonic Anhydrase Isoform Inhibition Panel | To determine activity and selectivity against various CA enzymes. | Identification of specific CA isoforms inhibited by the compound. | |

| Secondary In Vitro Screening | Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) | To assess the compound's toxicity profile in various cell lines. | Determination of the therapeutic window. |

| In Vivo Efficacy Models | Carrageenan-Induced Paw Edema in Rodents | To evaluate in vivo anti-inflammatory efficacy. | Reduction in paw swelling compared to a control group. |

| Animal Models of Glaucoma or Cancer (if CA inhibition is confirmed) | To assess therapeutic potential in a disease-relevant context. | Disease-modifying effects in the respective models. | |

| Pharmacokinetic Profiling | In Vitro Metabolic Stability (Microsomes, Hepatocytes) | To assess the compound's susceptibility to metabolism. | Prediction of in vivo half-life. |

| In Vivo Pharmacokinetic Studies in Rodents | To determine key PK parameters (Cmax, Tmax, AUC, half-life). | Understanding the absorption, distribution, metabolism, and excretion (ADME) profile. |

Conclusion and Future Directions

2,6-Difluoro-3-(propylsulfonyl)benzoic acid represents a novel chemical entity with significant, albeit currently unexplored, potential in drug discovery. By leveraging the well-documented advantages of the 2,6-difluorobenzoic acid scaffold and the aryl sulfone pharmacophore, researchers can rationally design experimental programs to investigate its therapeutic utility. The proposed synthetic route provides a practical starting point for its synthesis and subsequent biological evaluation. Future research should focus on validating the hypothesized anti-inflammatory and carbonic anhydrase inhibitory activities, as well as exploring other potential biological targets. The insights gained from such studies will not only elucidate the role of this specific molecule but also contribute to the broader understanding of how to strategically combine privileged structural motifs to create the next generation of therapeutic agents.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46192923, 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. Retrieved from [Link]

-

Abdel-Gawad, N. M., et al. (2021). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. European Journal of Medicinal Chemistry, 221, 113486. Retrieved from [Link]

-

ResearchGate. (n.d.). Derivative of 2,6-difluorobenzoic acid and 6-bromoindole—hydrazide–hydrazone with anti-cancer properties. Retrieved from [Link]

-

ZORA (Zurich Open Repository and Archive). (2022). 2,6-Difluorosubstituted benzoylurea compounds – Determination of 2,6-difluorobenzoic acid in urine by GC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]

-

TradeIndia. (n.d.). 2,6-difluoro-3-(propylsulfonamido)benzoic Acid Chemical. Retrieved from [Link]

-

ResearchGate. (n.d.). Other drugs containing R2NSO3-aryl sulfonamides. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

ResearchGate. (n.d.). Several aryl sulfones used as drugs. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Retrieved from [Link]

-

Thieme. (n.d.). Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates. Retrieved from [Link]

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

-

ResearchGate. (n.d.). Evaluation of 2,6-difluoro-3-(oxazol-2-ylmethoxy)benzamide chemotypes as Gram-negative FtsZ inhibitors. Retrieved from [Link]

-

PubMed. (2025). Discovery of a series of novel 3-sulfonamido benzoic acid derivatives as promising P2Y14R antagonists for acute lung injury. Retrieved from [Link]

-

ResearchGate. (2025). Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. Retrieved from [Link]

-

Frontiers. (n.d.). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,6-Difluorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. zora.uzh.ch [zora.uzh.ch]

- 4. researchgate.net [researchgate.net]

- 5. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Allyl Aryl Sulfones from Morita–Baylis–Hillman Adducts and Thiosulfonates - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 7. Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

molecular structure and properties of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Introduction

2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a fluorinated aromatic carboxylic acid that has garnered interest within the pharmaceutical and life sciences sectors. Its structural complexity, featuring a difluorinated benzene ring, a carboxylic acid moiety, and a propylsulfonamido group, imparts a unique combination of physicochemical properties that are desirable for drug development. The presence of fluorine atoms can significantly modulate metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, a plausible synthetic pathway, and its potential pharmacological relevance as an antigout agent.

Molecular Structure and Physicochemical Properties

The molecular structure of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid is characterized by a highly substituted benzene ring. The ortho-difluoro substitution pattern relative to the carboxylic acid group influences the acidity of the proton and the overall conformation of the molecule. The propylsulfonamido substituent at the meta-position further contributes to the electronic and steric properties of the compound.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 1103234-56-5 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₁F₂NO₄S | [2][3] |

| Molecular Weight | 279.26 g/mol | [3][4] |

| Appearance | Off-white to pink solid | [4] |

| Melting Point | 205-208 °C | [4] |

| Boiling Point (Predicted) | 394.5 ± 52.0 °C | [4] |

| Density (Predicted) | 1.518 g/cm³ | [4] |

| pKa (Predicted) | 2.11 ± 0.10 | [4] |

| InChIKey | RTAWCKGXCGSFJI-UHFFFAOYSA-N | [2][3] |

| SMILES | CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)O)F | [3] |

Spectroscopic Profile (Predicted)

While experimental spectra for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid are not widely published, a predicted spectroscopic profile can be inferred from the analysis of its functional groups and comparison to analogous structures.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the propyl chain protons, and the acidic proton of the carboxylic acid. The aromatic region would likely display complex splitting patterns due to fluorine-proton coupling. The propyl group would exhibit characteristic triplet and sextet signals. The sulfonamide N-H proton may appear as a broad singlet.

-

¹³C NMR: The carbon NMR would reveal signals for the aromatic carbons, with their chemical shifts influenced by the fluorine, carboxylic acid, and sulfonamido substituents. The carbons of the propyl group would appear in the aliphatic region.

-

IR Spectroscopy: The infrared spectrum would be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[5][6][7][8][9] A strong C=O stretching absorption for the carbonyl group would be expected around 1700 cm⁻¹.[5][6] Characteristic bands for the S=O stretches of the sulfonamide would appear in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions. C-F stretching vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (279.26 g/mol ).[3][4] Fragmentation patterns would likely involve the loss of the propyl group, the carboxylic acid group, and parts of the aromatic ring.

Synthesis and Reaction Chemistry

A plausible synthetic route for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid can be devised based on established organic chemistry principles and patent literature for similar compounds. A potential retrosynthetic analysis is outlined below.

Caption: Retrosynthetic analysis of 2,6-Difluoro-3-(propylsulfonamido)benzoic acid.

Proposed Synthetic Protocol

This protocol is a conceptualized pathway and would require laboratory optimization.

-

Esterification of 2,6-Difluoro-3-nitrobenzoic acid: The starting material, 2,6-difluoro-3-nitrobenzoic acid, would first be converted to its methyl ester. This can be achieved by reacting the acid with methanol in the presence of a catalytic amount of a strong acid like sulfuric acid, followed by heating under reflux.

-

Reduction of the Nitro Group: The nitro group of methyl 2,6-difluoro-3-nitrobenzoate is then reduced to an amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

Sulfonylation of the Amine: The resulting methyl 3-amino-2,6-difluorobenzoate is then reacted with propane-1-sulfonyl chloride in the presence of a non-nucleophilic base such as pyridine or triethylamine. This reaction forms the sulfonamide linkage.

-

Ester Hydrolysis: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically accomplished by treating the ester with a base like sodium hydroxide in a mixture of water and a miscible organic solvent, followed by acidification to precipitate the final product, 2,6-difluoro-3-(propylsulfonamido)benzoic acid.

Caption: Proposed synthetic workflow for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid.

Pharmacological Potential: An Emerging Antigout Agent

2,6-Difluoro-3-(propylsulfonamido)benzoic acid is categorized as an antigout agent.[2][10] Gout is a form of inflammatory arthritis characterized by hyperuricemia (elevated levels of uric acid in the blood) and the deposition of monosodium urate crystals in joints and tissues. The management of gout typically involves lowering uric acid levels and controlling inflammation.

While the specific mechanism of action for this compound is not detailed in the available literature, its structural features suggest potential interactions with key enzymes or transporters involved in purine metabolism and uric acid homeostasis.

Potential Mechanisms of Action in Gout

-

Xanthine Oxidase Inhibition: Many antigout drugs, such as allopurinol, act by inhibiting xanthine oxidase, the enzyme responsible for the conversion of hypoxanthine and xanthine to uric acid.[11] The substituted benzoic acid scaffold of 2,6-difluoro-3-(propylsulfonamido)benzoic acid could potentially fit into the active site of this enzyme.

-

Uricosuric Activity: Uricosuric agents increase the excretion of uric acid by inhibiting its reabsorption in the kidneys, primarily through transporters like URAT1. The carboxylic acid moiety is a common feature in many uricosuric drugs.

-

Anti-inflammatory Effects: The inflammatory response in acute gout is mediated by the activation of the NLRP3 inflammasome in response to urate crystals. Some antigout medications possess anti-inflammatory properties that are independent of their urate-lowering effects.

Further preclinical studies are necessary to elucidate the precise pharmacological profile of this compound.[12]

Safety and Toxicology

The available safety data for 2,6-Difluoro-3-(propylsulfonamido)benzoic acid indicates that it should be handled with care in a laboratory setting.

Hazard Statements:

-

H318: Causes serious eye damage.[13]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[13]

-

P280: Wear protective gloves/ eye protection/ face protection.[13]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[13]

A comprehensive toxicological profile, including studies on genotoxicity, carcinogenicity, and reproductive toxicity, is not publicly available and would be required for its development as a therapeutic agent.

Conclusion

2,6-Difluoro-3-(propylsulfonamido)benzoic acid is a compound with significant potential, particularly in the field of medicinal chemistry as an antigout agent. Its unique molecular structure, conferred by the combination of a difluorinated benzoic acid and a propylsulfonamido group, presents a promising scaffold for the development of new therapeutics. While detailed experimental data on its synthesis, spectroscopic properties, and biological activity are still emerging, this guide provides a solid foundation for researchers and drug development professionals interested in exploring the potential of this and related compounds. Further investigation is warranted to fully characterize its properties and validate its therapeutic utility.

References

-

PubChem. (n.d.). 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (2015). Safety Data Sheet - Benzoic Acid (Acidimetric Standard). Retrieved from [Link]

-

European Patent Office. (1992). Process for the preparation of a benzoic acid derivative - EP 0281186 B1. Retrieved from [Link]

-

SciELO. (2024). Article. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001870). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]

-

Nature. (2025). Discovery of multi-target anti-gout agents from Eurycoma longifolia Jack through phenotypic screening and structural optimization. Retrieved from [Link]

- Google Patents. (n.d.). WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl).

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

- Google Patents. (n.d.). CN101020628A - Preparation method of 2, 4-difluoro-3-hydroxybenzoic acid.

- Google Patents. (n.d.). EP1045823B1 - Process for making certain benzoic acid compounds.

-

PubChem. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. Retrieved from [Link]

-

WisTech Open. (n.d.). 10.9 Antigout – Nursing Pharmacology. Retrieved from [Link]

-

ResearchGate. (2022). Experimental high-resolution solid-state 13 C NMR data for the 1:1 co-crystal of benzoic acid and pentafluorobenzoic acid. Retrieved from [Link]

-

Proprep. (n.d.). Interpret the benzoic acid IR spectrum, focusing on the carboxylic acid functional group s characteristic peaks. Retrieved from [Link]

-

ResearchGate. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

CORE. (n.d.). Infrared Spectra and Molecular Configuration of Benzoic Acid. Retrieved from [Link]

-

Chem-Impex. (n.d.). 2,6-Difluoro-3-nitrobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Difluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). The FTIR spectra of 50 mg/L benzoic acid at various sonication times. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid. Retrieved from [Link]

Sources

- 1. 2,6-Difluoro-3-(propylsulfonamido)benzoic acid Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1103234-56-5 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid manufacturers and suppliers in india [chemicalbook.com]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. proprep.com [proprep.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Benzoic acid [webbook.nist.gov]

- 10. echemi.com [echemi.com]

- 11. 10.9 Antigout – Nursing Pharmacology [wtcs.pressbooks.pub]

- 12. Discovery of multi-target anti-gout agents from Eurycoma longifolia Jack through phenotypic screening and structural optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tsapps.nist.gov [tsapps.nist.gov]

spectroscopic data for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the precise and unambiguous structural elucidation of novel chemical entities is a cornerstone of success. 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is a compound of interest, featuring a complex substitution pattern on an aromatic core that presents both synthetic challenges and opportunities for unique pharmacological interactions. Its structure incorporates a carboxylic acid, a sulfonyl group, and fluorine atoms, all of which can significantly influence its physicochemical and biological properties. This guide provides a comprehensive framework for the spectroscopic characterization of this molecule, offering both predictive insights based on its structure and robust, field-proven protocols for data acquisition and interpretation. It is designed to equip researchers, medicinal chemists, and analytical scientists with the necessary tools to confidently verify the identity, purity, and structure of this and similar compounds.

Molecular Identity and Physicochemical Properties

A thorough understanding of a molecule's fundamental properties is the prerequisite for any spectroscopic analysis. These identifiers are crucial for database searches, regulatory submissions, and experimental planning.

Table 1: Core Identifiers for 2,6-Difluoro-3-(propylsulfonyl)benzoic acid

| Property | Value | Source |

| IUPAC Name | 2,6-Difluoro-3-(propylsulfonyl)benzoic acid | - |

| CAS Number | 1103234-56-5 | [1][2] |

| Molecular Formula | C₁₀H₁₁F₂NO₄S | [1][3] |

| Molecular Weight | 279.26 g/mol | [3][4] |

| Exact Mass | 279.03768533 Da | [3] |

| Physical Form | Solid (Predicted) | [2] |

| Melting Point | 205-208 °C | [4] |

| Predicted pKa | 2.11 ± 0.10 | [4] |

The structure of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid is depicted below. The strategic placement of two fluorine atoms ortho to the carboxylic acid group is expected to enforce a non-planar orientation of the carboxyl group relative to the benzene ring, a structural feature that can be probed by NMR spectroscopy.[5]

Caption: Molecular structure of 2,6-Difluoro-3-(propylsulfonyl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the complete structural assignment of organic molecules in solution.[6] For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments will provide a detailed map of the carbon skeleton and the electronic environment of each nucleus.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh 10-15 mg of the purified compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.[6] DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a greater number of scans will be necessary to achieve an adequate signal-to-noise ratio.[6] A DEPT-135 experiment should also be performed to differentiate between CH, CH₂, and CH₃ signals.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a high-sensitivity experiment that will provide sharp signals for the two fluorine atoms.

-

2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C long-range).

Caption: Standard workflow for NMR-based structural elucidation.

Predicted NMR Spectra

¹H NMR Spectrum (Predicted, referenced to TMS at 0 ppm):

-

~13.0-14.0 ppm (s, broad, 1H): This signal corresponds to the highly deshielded carboxylic acid proton (-COOH). Its broadness is due to hydrogen bonding and chemical exchange.

-

~7.8-8.0 ppm (m, 1H): Aromatic proton H-4. It will be coupled to H-5 (³JHH) and the two fluorine atoms (⁴JHF and ⁵JHF), resulting in a complex multiplet.

-

~7.2-7.4 ppm (m, 1H): Aromatic proton H-5. It will be coupled to H-4 (³JHH) and the fluorine at C-6 (³JHF), appearing as a multiplet.

-

~3.2-3.4 ppm (t, 2H): Methylene protons (-SO₂-CH₂ -CH₂-CH₃) adjacent to the sulfonyl group. The electron-withdrawing effect of the SO₂ group causes a significant downfield shift. The signal will be a triplet due to coupling with the adjacent methylene group.

-

~1.6-1.8 ppm (sextet, 2H): Methylene protons (-SO₂-CH₂-CH₂ -CH₃) of the propyl group. This signal will be split into a sextet by the two adjacent CH₂ and CH₃ groups.

-

~0.9-1.1 ppm (t, 3H): Terminal methyl protons (-CH₃) of the propyl group, appearing as a triplet.

¹³C NMR Spectrum (Predicted, proton-decoupled):

-

~165 ppm: Carboxylic acid carbonyl carbon (-C OOH).

-

~160-165 ppm (dd): C-2 and C-6 carbons, directly bonded to fluorine. These will appear as doublets due to strong one-bond C-F coupling (¹JCF ≈ 240-260 Hz).

-

~135-140 ppm: C-3 carbon, attached to the sulfonyl group.

-

~130-135 ppm (t): C-4 carbon. This signal will likely be a triplet due to two-bond coupling to the fluorine at C-2 and three-bond coupling to the fluorine at C-6.

-

~115-120 ppm (d): C-5 carbon, showing coupling to the adjacent fluorine at C-6 (²JCF).

-

~110-115 ppm: C-1 carbon, attached to the carboxylic acid.

-

~55 ppm: Methylene carbon (-SO₂-C H₂-CH₂-CH₃).

-

~16 ppm: Methylene carbon (-SO₂-CH₂-C H₂-CH₃).

-

~13 ppm: Terminal methyl carbon (-C H₃).

¹⁹F NMR Spectrum (Predicted, proton-decoupled):

-

Two distinct signals are expected in the typical range for aryl fluorides (-110 to -140 ppm). The electronic environment of F on C-2 and F on C-6 is different, which should lead to separate resonances.

Mass Spectrometry (MS)

MS is indispensable for determining the molecular weight of a compound and can provide structural information through fragmentation analysis.[7] Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids.

Experimental Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: Infuse the sample solution directly into the ESI source via a syringe pump.

-

Ionization Mode: Acquire spectra in both positive and negative ion modes to determine the optimal ionization. For a carboxylic acid, negative ion mode is often superior, detecting the deprotonated molecule [M-H]⁻.

-

Mass Analysis: Perform a full scan analysis to identify the molecular ion. For structural confirmation, conduct tandem MS (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.

Sources

- 1. echemi.com [echemi.com]

- 2. 2,6-Difluoro-3-(propylsulfonamido)benzoic acid Aldrich CPR AldrichCPR AldrichCPR AldrichCPR 1103234-56-5 [sigmaaldrich.com]

- 3. 2,6-Difluoro-3-[(propylsulfonyl)amino]benzoic acid | C10H11F2NO4S | CID 46192923 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2,6-Difluoro-3-(propylsulfonaMido)benzoic acid manufacturers and suppliers in india [chemicalbook.com]

- 5. 2,6-Difluoro-benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

discovery of 3-sulfonamido benzoic acid derivatives

An In-Depth Technical Guide to the Discovery of 3-Sulfonamido Benzoic Acid Derivatives

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the discovery pipeline for 3-sulfonamido benzoic acid derivatives. We will delve into the rationale for their selection as a privileged scaffold, explore detailed synthetic methodologies, and analyze the structure-activity relationships (SAR) that drive therapeutic efficacy, with a focus on recent advancements in inflammatory disease and neuroprotection.

The 3-Sulfonamido Benzoic Acid Scaffold: A Privileged Structure in Medicinal Chemistry

The 3-sulfonamido benzoic acid core is a highly versatile and valuable scaffold in drug discovery. Its structure, which features a benzoic acid moiety substituted with a sulfonamide group at the meta-position, offers a unique combination of physicochemical properties. The carboxylic acid provides a key hydrogen bond donor/acceptor site and a handle for salt formation to improve solubility, while the sulfonamide group, also capable of hydrogen bonding, acts as a stable and effective linker. This structural arrangement allows for facile chemical modification at multiple points, enabling the generation of large, diverse compound libraries for screening against various biological targets.[1]

This versatility has led to the development of 3-sulfonamido benzoic acid derivatives with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antidiabetic, and antimicrobial properties.[1][2] Their success stems from the ability of the scaffold to present appended chemical moieties in a precise three-dimensional orientation, facilitating strong and selective interactions with the active sites of enzymes and receptors.

Strategic Rationale: Targeting Inflammatory and Neurological Pathways

The strategic impetus for developing novel derivatives of this scaffold is often rooted in addressing unmet medical needs where existing therapies are lacking. A prime example is the targeting of the P2Y₁₄ receptor (P2Y₁₄R), a G-protein coupled receptor implicated in a range of inflammatory diseases, most notably acute lung injury (ALI).[3] Despite its potential as a therapeutic target, few potent and drug-like P2Y₁₄R antagonists have been developed, with many suffering from low activity and poor pharmacokinetic profiles.[3][4] This therapeutic gap presents a clear opportunity for innovation.

The 3-sulfonamido benzoic acid scaffold was identified as a promising starting point to build novel P2Y₁₄R antagonists. The goal was to design molecules that could surpass the potency of existing antagonists like PPTN while exhibiting superior druggability, such as improved solubility and metabolic stability.[3][5]

Similarly, this scaffold has been explored for the development of inhibitors for Sirtuin-2 (SIRT2), a deacetylase enzyme. SIRT2 inhibition has shown promise as a neuroprotective strategy in models of Huntington's disease.[6] The development of potent and selective SIRT2 inhibitors from the 3-(benzylsulfonamido)benzamide class highlights the scaffold's adaptability to entirely different target classes and therapeutic areas.[7]

Synthetic Strategies: From Conception to Compound

The synthesis of 3-sulfonamido benzoic acid derivatives is typically achieved through a modular and reliable synthetic pathway. This allows for the systematic introduction of chemical diversity to explore the structure-activity landscape thoroughly.

General Synthetic Workflow

The overall process involves a multi-step synthesis that builds complexity in a controlled manner. The core structure is first assembled, followed by the addition of various substituents to generate a library of analogues for biological testing.

Caption: General workflow for the synthesis of 3-sulfonamido benzoic acid derivatives.

Detailed Experimental Protocol: Synthesis of a 3-(Sulfamoyl)-N-arylbenzamide Derivative

This protocol is a representative example based on established literature procedures for synthesizing sulfamoyl-benzamides.[8][9][10] It is designed to be a self-validating system, with clear steps and rationale.

Objective: To synthesize a diverse library of 3-sulfonamido benzoic acid amides for biological screening.

Materials:

-

Substituted Benzoic Acid (e.g., 4-chlorobenzoic acid)

-

Chlorosulfonic Acid

-

Primary or Secondary Amine (e.g., cyclopropylamine, morpholine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Substituted Aniline

-

Dichloromethane (DCM), Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Standard laboratory glassware and purification equipment (silica gel for chromatography)

Methodology:

Step 1: Synthesis of 4-chloro-3-(chlorosulfonyl)benzoic acid

-

Rationale: This step introduces the sulfonyl chloride group onto the benzoic acid ring, which is the reactive handle for creating the sulfonamide. Using an electron-deficient starting material like 4-chlorobenzoic acid requires elevated temperatures to drive the electrophilic aromatic substitution.[8]

-

Procedure: In a fume hood, cautiously add 4-chlorobenzoic acid (1 eq.) portion-wise to an excess of chlorosulfonic acid (approx. 5 eq.) at 0 °C.

-

Slowly heat the reaction mixture to 140-150 °C and maintain for 4-6 hours.[9]

-

Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

The resulting precipitate, 4-chloro-3-(chlorosulfonyl)benzoic acid, is collected by vacuum filtration, washed with cold water, and dried.

Step 2: Synthesis of 4-chloro-3-(N-cyclopropylsulfamoyl)benzoic acid

-

Rationale: This step forms the sulfonamide bond. The sulfonyl chloride is highly reactive towards nucleophiles like amines. An excess of the amine is often used to react with the HCl byproduct.

-

Procedure: Dissolve the 4-chloro-3-(chlorosulfonyl)benzoic acid (1 eq.) in a suitable solvent like water or an alcohol.

-

Add at least three equivalents of cyclopropylamine dropwise while maintaining the temperature between 15-30 °C.[9]

-

Stir the reaction at room temperature for 4 hours.

-

Remove the solvent under reduced pressure. The residue is dissolved in water and acidified (e.g., with HCl) to precipitate the desired 3-sulfamoylbenzoic acid intermediate, which is then collected by filtration.

Step 3: Synthesis of the Final Amide Derivative

-

Rationale: The carboxylic acid is coupled with an aniline to form the final benzamide. Carboxylic acids do not react directly with amines under mild conditions; therefore, a coupling agent like EDC is required to activate the carboxyl group, making it susceptible to nucleophilic attack.

-

Procedure: To a solution of the 4-chloro-3-(N-cyclopropylsulfamoyl)benzoic acid (1 eq.) in a co-solvent of DCM/DMF, add EDC (1.2 eq.) and a substituted aniline (1.1 eq.).[8]

-

Add a base such as TEA or DIPEA (2-3 eq.) to neutralize the acid formed during the reaction.

-

Stir the mixture at room temperature for 12-24 hours until completion (monitored by TLC).

-

Upon completion, dilute the reaction with DCM, wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the final compound.

Step 4: Characterization

-

Rationale: The identity and purity of the final compound must be unequivocally confirmed.

-

Procedure: The structure of the purified compound is confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity is typically assessed by HPLC.

Biological Evaluation and Structure-Activity Relationships (SAR)

Once a library of compounds is synthesized, a systematic biological evaluation is performed to identify lead candidates and understand the relationship between chemical structure and biological activity.

Screening Workflow

The screening process is a hierarchical funnel, starting with broad primary assays and progressing to more complex and physiologically relevant models for the most promising compounds.

Caption: Hierarchical workflow for the biological evaluation of new chemical entities.

Case Study: P2Y₁₄R Antagonists for Acute Lung Injury

In a recent study, a series of 3-sulfonamido benzoic acid derivatives were designed and evaluated as P2Y₁₄R antagonists.[3] This work led to the discovery of a highly potent candidate with excellent drug-like properties.

Key Findings:

-

Potency: Compound 25l emerged as the most potent antagonist with an IC₅₀ of 5.6 ± 0.3 nM, demonstrating significantly better activity than the known potent antagonist, PPTN.[3]

-

Druggability: Critically, compound 25l also showed improved solubility and more favorable pharmacokinetic properties compared to PPTN.[3][5]

-

In Vivo Efficacy: In a lipopolysaccharide (LPS)-induced mouse model of acute lung injury, treatment with 25l significantly reduced the inflammatory response in lung tissues. It also lowered the levels of key pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, providing strong evidence for its therapeutic potential.[3][5]

| Compound | P2Y₁₄R IC₅₀ (nM) | Aqueous Solubility | Pharmacokinetic Profile |

| PPTN (Reference) | Potent | Low | Sub-optimal |

| 25l (Lead) | 5.6 ± 0.3 | Improved | Favorable |

| Table 1. Comparison of the lead compound 25l with the reference P2Y₁₄R antagonist PPTN.[3][5] |

General Structure-Activity Relationship (SAR) Insights

SAR studies are crucial for optimizing lead compounds. For sulfonamide-based drugs, several structural features are consistently important for activity.

Caption: Key structural features governing the SAR of 3-sulfonamido benzoic acid derivatives.

-

The Sulfonamide Nitrogen (N1): The substituent on the sulfonamide nitrogen is a critical determinant of biological activity. Introducing electron-withdrawing heterocyclic rings can significantly enhance potency, a strategy employed in many classes of sulfonamide drugs.[2][11]

-

The Aromatic Ring: The benzene ring serves as the central scaffold. Its substitution pattern is crucial for orienting the other functional groups correctly within the biological target's binding site.

-

The Carboxylic Acid: This group often acts as a key anchoring point, forming strong ionic or hydrogen bonds with amino acid residues (e.g., arginine, lysine) in the target protein. Its presence is also vital for maintaining aqueous solubility.

Conclusion and Future Directions